Sulfo DBCO-TFP Ester
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Overview
Description
Sulfo DBCO-TFP Ester is a water-soluble, amine-reactive labeling reagent that enables the incorporation of the Sulfo DBCO moiety onto amine-containing molecules. The hydrophilic, sulfonated spacer arm greatly improves the water solubility of DBCO-derivatized molecules, making them completely soluble in aqueous media . This compound is widely used in copper-free click chemistry reactions, where it reacts with azide-functionalized compounds or biomolecules to form stable triazole linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo DBCO-TFP Ester is synthesized through the reaction of 2,3,5,6-tetrafluorophenyl (TFP) esters with primary amines, forming covalent amide bonds . The reaction conditions typically involve the use of solvents such as DMSO, DMF, DCM, THF, chloroform, and water . The hydrophilic, sulfonated spacer arm is introduced to improve the solubility of the final product in aqueous media .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-TFP Ester primarily undergoes substitution reactions, where the TFP ester reacts with primary amines to form covalent amide bonds . This compound is also involved in copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azide-functionalized compounds, primary amines, and various solvents such as DMSO, DMF, DCM, THF, chloroform, and water . The reaction conditions are typically mild, with no need for a Cu (I) catalyst .
Major Products
The major products formed from reactions involving this compound are stable triazole linkages when reacted with azide-functionalized compounds . When reacting with primary amines, the product is a covalent amide bond .
Scientific Research Applications
Sulfo DBCO-TFP Ester has a wide range of applications in scientific research, including:
Mechanism of Action
Sulfo DBCO-TFP Ester exerts its effects through the formation of covalent bonds with primary amines and azide-functionalized compounds. The TFP ester reacts with primary amines to form covalent amide bonds, while the DBCO moiety reacts with azide groups to form stable triazole linkages through copper-free click chemistry . The hydrophilic, sulfonated spacer arm enhances the solubility of the compound, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Sulfo DBCO-TFP Ester is unique due to its water solubility and the stability of the TFP ester in aqueous media . Similar compounds include:
DBCO-NHS Ester: Another amine-reactive labeling reagent, but less stable in aqueous media compared to TFP esters.
Sulfo-NHS Ester: Similar in function but lacks the hydrophilic, sulfonated spacer arm, making it less soluble in water.
DBCO-PEG4-TFP Ester: Contains a polyethylene glycol (PEG) linker, providing additional flexibility and solubility.
This compound stands out due to its superior solubility and stability, making it a preferred choice for various applications in scientific research and industry .
Properties
Molecular Formula |
C28H20F4N2O7S |
---|---|
Molecular Weight |
604.5 g/mol |
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-oxo-1-(2,3,5,6-tetrafluorophenoxy)propane-2-sulfonic acid |
InChI |
InChI=1S/C28H20F4N2O7S/c29-19-13-20(30)26(32)27(25(19)31)41-28(37)22(42(38,39)40)14-33-23(35)11-12-24(36)34-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-21(17)34/h1-8,13,22H,11-12,14-15H2,(H,33,35)(H,38,39,40) |
InChI Key |
OXCOLSMUBAPWNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCC(C(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O |
Origin of Product |
United States |
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